molecular formula C19H18BrNO4S B4595560 3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-(phenylsulfonyl)acrylonitrile

3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B4595560
M. Wt: 436.3 g/mol
InChI Key: WCKGYBWUGLPKMF-MHWRWJLKSA-N
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Description

3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C19H18BrNO4S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.01399 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the use of similar acrylonitrile derivatives in the synthesis of heterocyclic compounds. These compounds are integral in the development of pharmaceuticals and agrochemicals. For instance, vinyl phenyl sulfone and similar acrylonitriles react with diphenyldiazomethane, leading to the formation of various pyrazolines and pyrazoles (Vasin et al., 2015).

Polymer Science

  • Acrylonitrile derivatives are crucial in polymer science. They are used in the synthesis of polymers and copolymers, which have applications in materials science and engineering. For example, the copolymerization of acrylonitrile with other monomers has been studied to understand the reactivity ratios and properties of the resulting polymers (Bajaj et al., 1993).

Crystal Structure Analysis

  • Acrylonitrile derivatives also find application in crystallography. Their crystal structures are analyzed to understand molecular interactions and stability, which is vital in designing new compounds with desired properties. For example, the crystal structures of E and Z isomers of a similar acrylonitrile compound were determined to understand their molecular configurations (Shinkre et al., 2008).

Catalysis and Chemical Reactions

  • These compounds are used as intermediates in various chemical reactions, including catalysis. They play a role in facilitating or modifying chemical reactions, which is essential in synthetic chemistry and industrial processes. For instance, the use of acrylonitrile derivatives in the hydration of nitriles to amides has been explored (Breno et al., 2003).

Photovoltaic Applications

  • Acrylonitrile derivatives are being researched in the field of organic photovoltaics. They contribute to the development of organic solar cells by improving charge separation and overall cell efficiency (Chen et al., 2012).

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-bromo-5-methoxy-4-propoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-3-9-25-19-17(20)11-14(12-18(19)24-2)10-16(13-21)26(22,23)15-7-5-4-6-8-15/h4-8,10-12H,3,9H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKGYBWUGLPKMF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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